molecular formula C11H11N5 B135373 Phenazopyridin CAS No. 94-78-0

Phenazopyridin

Katalognummer: B135373
CAS-Nummer: 94-78-0
Molekulargewicht: 213.24 g/mol
InChI-Schlüssel: QPFYXYFORQJZEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenazopyridin ist eine chemische Verbindung mit der Summenformel C₁₁H₁₁N₅. Es wird üblicherweise als Analgetikum für die Harnwege verwendet, um Schmerzen, Brennen, Harndrang und Beschwerden zu lindern, die durch Reizungen der unteren Harnwege verursacht werden. Diese Verbindung wird häufig verschrieben, um Symptome im Zusammenhang mit Harnwegsinfektionen, Operationen oder Verletzungen der Harnwege zu lindern .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion von 2,6-Diaminopyridin mit salpetriger Säure beinhaltet, um das Diazoniumsalz zu bilden, das dann mit Anilin gekoppelt wird, um this compound zu erzeugen. Die Reaktionsbedingungen umfassen typischerweise die Aufrechterhaltung einer niedrigen Temperatur, um das Diazoniumsalz zu stabilisieren, und die Verwendung saurer Bedingungen, um die Kupplungsreaktion zu erleichtern .

Industrielle Produktionsmethoden

In industriellen Umgebungen wird this compound unter Verwendung eines ähnlichen Synthesewegs, jedoch in größerem Maßstab, hergestellt. Der Prozess beinhaltet die Verwendung von automatisierten Reaktoren und die präzise Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird dann durch Umkristallisation oder andere geeignete Methoden gereinigt, um die gewünschte pharmazeutische Qualität zu erhalten .

Wirkmechanismus

Target of Action

Phenazopyridine is a urinary tract analgesic used for the short-term management of urinary tract irritation and its associated unpleasant symptoms such as burning and pain during urination . It is known to exert a direct topical analgesic effect on the mucosa lining of the urinary tract .

Mode of Action

It is also reported to inhibit voltage-gated sodium channels and possibly group A nerve fibers .

Biochemical Pathways

Phenazopyridine has been found to impact kinase activities, particularly involving Mitogen-Activated Protein Kinases, Cyclin-Dependent Kinases, and AKT pathway kinases . It interacts with cyclin-G-associated kinase, and the two phosphatidylinositol kinases PI4KB and PIP4K2C, the latter being known for participating in pain induction .

Pharmacokinetics

Phenazopyridine is absorbed from the gastrointestinal tract . It may be metabolized in the liver and other tissues . Up to 65% of an oral phenazopyridine dose is quickly excreted by the kidneys as unchanged drug measured in the urine .

Result of Action

The action of phenazopyridine helps to relieve pain, burning, urgency, and general discomfort caused by lower urinary tract irritations that are a result of infection, trauma, surgery, endoscopic procedures, or the passage of equipment or catheters .

Action Environment

Phenazopyridine is excreted in the urine where it exerts a topical analgesic effect on the mucosa of the urinary tract . This action helps to relieve pain, burning, urgency, and frequency . The environment of the urinary tract, therefore, plays a significant role in the action of phenazopyridine. Factors such as pH, presence of other substances, and the state of the urinary tract (e.g., presence of infection or injury) can influence the compound’s action, efficacy, and stability.

Wissenschaftliche Forschungsanwendungen

Urinary Tract Infections (UTIs)

Phenazopyridine is primarily indicated for symptomatic relief in patients suffering from UTIs. Clinical studies have shown its effectiveness in reducing dysuria and other related symptoms:

  • Study Findings : In a study involving 118 patients with cystitis or pyelonephritis, 95.3% reported relief from dysuria after treatment with phenazopyridine at 200 mg three times daily for two weeks .
  • Comparison with Flavoxate : Another study compared phenazopyridine with flavoxate in 392 participants experiencing UTI symptoms. The results indicated no statistically significant differences in clinical responses between the two medications .

Neurological Applications

Recent research has explored phenazopyridine's potential beyond urinary applications, particularly in neuroprotection:

  • Alzheimer's Disease : A study demonstrated that phenazopyridine promotes transcription of RPS23RG1, which may reduce Alzheimer's disease-like pathologies in mouse models. The drug was administered via intracerebroventricular infusion, showing promise for cognitive improvement .

Adverse Effects and Case Studies

Despite its benefits, phenazopyridine is associated with several adverse effects:

  • Acute Interstitial Nephritis : A case report highlighted a patient developing acute interstitial nephritis after phenazopyridine use, emphasizing the need for careful monitoring of renal function during treatment .
  • Methaemoglobinaemia : Another case documented methaemoglobinaemia in a patient using phenazopyridine, showcasing its potential hematological side effects .

Case Study Summary Table

Case Study ReferencePatient Age & GenderConditionSymptomsTreatment DurationOutcome
78, MaleProstate CancerAbdominal pain, burningUnknownAcute kidney injury
89, FemaleCOPDHypoxia, headache30 daysSevere hypoxia
VariousUTIMethaemoglobinaemiaVariableAdverse reaction

Biochemische Analyse

Biochemical Properties

Phenazopyridine exerts its effects through interactions with various enzymes and proteins. It has been found to induce changes in kinase activities, particularly involving Mitogen-Activated Protein Kinases, Cyclin-Dependent Kinases, and AKT pathway kinases . It interacts with three kinases with sub-micromolar binding affinities: cyclin-G-associated kinase, and the two phosphatidylinositol kinases PI4KB and PIP4K2C .

Cellular Effects

Phenazopyridine has been shown to enhance neural differentiation of pluripotent stem cells . Upon addition to pluripotent stem cells, phenazopyridine induced changes in kinase activities . It also impacts notably phosphatidylinositol kinases involved in nociception .

Molecular Mechanism

Phenazopyridine exerts its effects at the molecular level through various mechanisms. It forms strong H-bonds with the hinge region of the ATP-binding pocket of kinases . It is also reported to exert a direct topical analgesic effect on the mucosal lining of the urinary tract via the inhibition of voltage-gated sodium channels .

Temporal Effects in Laboratory Settings

It is known that Phenazopyridine is metabolized in the liver, and acetaminophen has been discovered to be one metabolite of this drug .

Dosage Effects in Animal Models

Phenazopyridine is contraindicated in cats because of dose-related methemoglobinemia and oxidant injury to erythrocytes, resulting in fatal Heinz body hemolytic anemia . Information on dosage, efficacy, and safety in other animals is lacking .

Metabolic Pathways

Phenazopyridine is metabolized in the liver, and hydroxylation is a pathway by which this drug is metabolized . In humans, 5-hydroxyl PAP is the major metabolite (48.3% of the dose) and small amounts of other hydroxy metabolites are produced .

Transport and Distribution

It is known that Phenazopyridine is excreted in the urine where it exerts a topical analgesic effect on the mucosa of the urinary tract .

Subcellular Localization

Given its mechanism of action, it is likely that Phenazopyridine interacts with various enzymes and proteins at the subcellular level .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Phenazopyridine can be synthesized through a multi-step process involving the reaction of 2,6-diaminopyridine with nitrous acid to form the diazonium salt, which is then coupled with aniline to produce phenazopyridine. The reaction conditions typically involve maintaining a low temperature to stabilize the diazonium salt and using acidic conditions to facilitate the coupling reaction .

Industrial Production Methods

In industrial settings, phenazopyridine is produced using a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is then purified through recrystallization or other suitable methods to obtain the desired pharmaceutical grade .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Phenazopyridin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, sind this compound-N-oxid, substituierte this compound-Derivate und reduzierte Aminverbindungen .

Vergleich Mit ähnlichen Verbindungen

Phenazopyridin ist einzigartig in seiner spezifischen Verwendung als Analgetikum für die Harnwege. Ähnliche Verbindungen umfassen:

This compound zeichnet sich durch seine spezifische Anwendung bei der Linderung von Beschwerden der Harnwege und seine charakteristische Wirkung aus, die Farbe des Urins in Orange oder Rot zu verändern, was als Indikator für sein Vorhandensein im Körper dient .

Biologische Aktivität

Phenazopyridine is a synthetic compound primarily used as a urinary analgesic to alleviate pain, burning, and discomfort associated with urinary tract infections (UTIs). Beyond its analgesic properties, recent research has uncovered various biological activities of phenazopyridine, including its role as a kinase inhibitor and its effects on cellular mechanisms. This article synthesizes findings from diverse studies to provide a comprehensive overview of the biological activity of phenazopyridine.

Phenazopyridine exerts its primary action as a local anesthetic on the mucosal lining of the urinary tract. Its analgesic effect is believed to result from the inhibition of voltage-gated sodium channels and possibly the modulation of group A nerve fibers , which are involved in pain signaling . This mechanism allows for significant relief from urinary symptoms, particularly in conditions such as acute uncomplicated cystitis.

Kinase Inhibition

A groundbreaking study has identified phenazopyridine as a kinase inhibitor , impacting several key signaling pathways. The research demonstrated that phenazopyridine interacts with various human kinases, particularly phosphatidylinositol kinases, which are crucial in nociception (the sensory perception of pain) and autophagy processes .

Key Findings:

  • Kinase Interactions : Phenazopyridine showed sub-micromolar binding affinities with cyclin-G-associated kinase and phosphatidylinositol kinases PI4KB and PIP4K2C.
  • Impact on Autophagy : The compound was found to upregulate autophagy, suggesting potential therapeutic applications beyond pain relief .

Pharmacokinetics

The pharmacokinetic profile of phenazopyridine reveals important absorption and metabolism characteristics:

  • Absorption : It is absorbed in the gastrointestinal tract with a mean peak concentration (Cmax) of 65.00 ± 29.23 ng/mL and a time to peak concentration (Tmax) of approximately 2.48 hours .
  • Metabolism : Phenazopyridine is metabolized in the liver, producing several metabolites, including acetaminophen and aniline, which can be associated with adverse effects such as methemoglobinemia in susceptible individuals .

Clinical Efficacy

Phenazopyridine has been evaluated in clinical settings for its efficacy in treating urinary tract symptoms. A multicenter double-blind study involving 60 women demonstrated that phenazopyridine significantly improved symptoms of dysuria and general discomfort within six hours of administration compared to placebo .

Summary of Clinical Findings:

  • Symptom Relief : Patients reported a 53.4% reduction in general discomfort and significant decreases in pain during urination.
  • Safety Profile : The drug was well-tolerated with no serious adverse events reported during the study .

Case Studies

  • Case Study on Efficacy in UTIs :
    • A randomized controlled trial assessed the effectiveness of phenazopyridine in patients with acute uncomplicated cystitis. Results indicated significant symptom improvement after administration, supporting its use as an adjunct therapy alongside antibiotics for better patient outcomes .
  • Case Study on Kinase Inhibition :
    • Research exploring the kinase inhibition properties highlighted phenazopyridine's potential role in modulating cellular pathways related to pain perception and autophagy, opening avenues for further investigation into its therapeutic applications beyond urinary analgesia .

Safety Considerations

Despite its efficacy, phenazopyridine is associated with certain risks:

  • Carcinogenic Potential : Long-term studies have indicated that phenazopyridine may pose carcinogenic risks, particularly leading to hepatocellular carcinoma and colorectal tumors in animal models .
  • Hemolytic Risk : In patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency, phenazopyridine can trigger hemolysis even at standard doses .

Eigenschaften

IUPAC Name

3-phenyldiazenylpyridine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5/c12-10-7-6-9(11(13)14-10)16-15-8-4-2-1-3-5-8/h1-7H,(H4,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFYXYFORQJZEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(N=C(C=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023445
Record name Phenazopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Brick-red microcrystals, slight violet luster; aq soln are yellow to brick-red slightly sol in cold water, 1 part in 300; sol in boiling water, 1 part in 20; 1 part is sol in 100 parts glycerol usp; slightly sol in alcohol, lanolin; sol in ethylene and propylene glycols, acetic acid; insol in acetone, benzene, chloroform, ether, toluene /Phenazopyridine hydrochloride/
Record name PHENAZOPYRIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3153
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

The full mechanism of action of phenazopyridine is not fully elucidated, however, it is reported to exert a direct topical analgesic effect on the mucosal lining of the urinary tract via the inhibition of voltage-gated sodium channels and possibly group A nerve fibers, as suggested by the results of a study in rats. The above actions likely lead to the relief of unpleasant urinary symptoms., The most serious finding in phenazopyridine overdose is progressive oliguric renal failure. This may be due to a direct toxic effect of the drug, on the renal tubules, as renal failure may occur as the only adverse effect without hemolysis. The yellow pigmentation in the absence of marked hyperbilirubinemia is probably due to deposition of azo dye in the skin and sclerae and occurs primarily in patients with impaired renal function. Hemolysis may follow ingestion of either phenazopyridine or aniline alone (one of the phenazopyridine metabolites). Methemoglobinemia probably follows phenazopyridine oxidation of hemoglobin iron (Fe2+ to Fe3+). A predisposition to hemolysis and methemoglobinemia may be present in patients with a glucose- 6-phosphate dehydrogenase deficiency. Muscle damage may express itself as rhabdomyolysis and myoglobinuria.
Record name Phenazopyridine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01438
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PHENAZOPYRIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3153
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

BROWNISH-YELLOW CRYSTALS

CAS No.

94-78-0
Record name Phenazopyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenazopyridine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenazopyridine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01438
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name phenazopyridine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145895
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenazopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenazopyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.149
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENAZOPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2J09EMJ52
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PHENAZOPYRIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3153
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

139 °C
Record name Phenazopyridine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01438
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PHENAZOPYRIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3153
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

To a solution of 27.6 grams (200 mmol) of potassium carbonate in 200 mL of water was added 20.0 grams (80 mmol) of phenazopyridine hydrochloride followed by 200 mL of ethyl acetate. The mixture was stirred at room temperature for 30 minutes. The layers were separated and the aqueous layer was extracted one time with 100 mL of ethyl acetate. The ethyl acetate layer was dried over sodium sulfate, and filtered. The filtrate was concentrated under diminished pressure and the product was dried under vacuum at room temperature to give an orange solid: yield 15.1 grams (92%). 1H NMR (300 MHz, CDCl3) δ 4.80 (br s, 4H), 6.06 (d, 1H), 7.34 (m, 1H), 7.48 (m, 2H), 7.76 (m, 2H), and 7.93 (d, 1H).
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenazopyridine
Reactant of Route 2
Reactant of Route 2
Phenazopyridine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Phenazopyridine
Reactant of Route 4
Reactant of Route 4
Phenazopyridine
Reactant of Route 5
Reactant of Route 5
Phenazopyridine
Reactant of Route 6
Reactant of Route 6
Phenazopyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.